molecular formula C19H18N4O B10987622 N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10987622
M. Wt: 318.4 g/mol
InChI Key: PCFZVYRMOHBIAY-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule featuring a benzimidazole moiety linked via an ethyl chain to a 1-methylindole-3-carboxamide group. Its structural uniqueness lies in the combination of benzimidazole (a privileged scaffold in drug discovery) and indole carboxamide (a common pharmacophore for targeting biological systems) .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H18N4O/c1-22-12-15(14-6-2-4-8-17(14)22)19(24)20-10-11-23-13-21-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11H2,1H3,(H,20,24)

InChI Key

PCFZVYRMOHBIAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects. For instance, it demonstrated significant antiproliferative activity against leukemia cell lines such as K562 and HL60, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Properties

Benzimidazole derivatives are known for their anti-inflammatory effects. In several studies, compounds structurally similar to this compound exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. For example, certain derivatives showed IC50 values in the nanomolar range against COX enzymes, indicating their potential as anti-inflammatory agents .

Analgesic Effects

The analgesic efficacy of benzimidazole derivatives has also been explored. In animal models, compounds related to this compound demonstrated significant reductions in pain responses compared to standard analgesics like diclofenac and aspirin . This suggests that the compound may be a candidate for developing new pain relief medications.

Case Study 1: Antiproliferative Activity

In a study conducted by Moneer et al., a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 of 8 μM against the K562 cell line, indicating strong antiproliferative activity . This highlights the potential of this compound as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Mechanism

Research by Rathore et al. demonstrated that certain benzimidazole derivatives significantly inhibited COX enzymes, with one compound showing an IC50 of 13.7 µM against COX-2. This study underscores the relevance of structural modifications in enhancing anti-inflammatory activity .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is likely multifaceted, involving interactions with various molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 1-methyl group on the indole ring enhances steric bulk, which may influence selectivity and metabolic stability compared to unmethylated analogs like Compound 23 .
  • Hybrid vs. Dual Cores : Unlike Compound 27 (dual benzimidazole), the target compound’s indole-benzimidazole hybrid may balance hydrophobicity and hydrogen-bonding capacity .

Hypothetical Advantages of the Target Compound :

  • The ethyl linker may reduce steric hindrance compared to bulkier benzyl-linked analogs, improving enzyme active-site penetration.
  • The 1-methyl group on indole could enhance metabolic stability by blocking oxidative degradation at the indole nitrogen.

Physical and Spectroscopic Properties

Melting Points : Benzimidazole-indole derivatives typically exhibit high melting points (>200°C) due to strong intermolecular hydrogen bonding and π-π stacking (e.g., Compound 23: 231–233°C; Compound 27: 226–227°C) . The target compound’s melting point is expected to align with this range.
Spectroscopic Confirmation :

  • 1H/13C NMR : Key signals include indole NH (~10–12 ppm), benzimidazole protons (~7–8 ppm), and methyl groups (~2.5 ppm).
  • X-ray Crystallography : As seen in and , SHELX software is routinely used to confirm molecular geometry, particularly the E-configuration of imine functionalities in related compounds.

Biological Activity

N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety linked to an indole carboxamide. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, research on various benzimidazole derivatives has shown their ability to inhibit the proliferation of cancer cells effectively. In particular:

  • IC50 Values : Some derivatives demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potent antitumor activity. For example, certain synthesized compounds showed IC50 values around 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in 2D assays .

The mechanism of action for compounds like this compound often involves:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through various pathways, including the activation of caspases and DNA damage response mechanisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies have indicated that these compounds can generate ROS, leading to oxidative stress and subsequent cellular apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives, providing insights into their pharmacological potential:

StudyCompoundActivityIC50 Value
Birajdar et al. (2013)Various benzimidazole derivativesAntimicrobialModerate to good against S. aureus and E. coli
Recent Review (2021)N-[2-(1H-benzimidazol-1-yl)ethyl]-...Antitumor6.26 ± 0.33 μM (HCC827)
MDPI Study (2023)Benzimidazole complexesAnticancerIC50 = 5.2 μM (MDA-MB-231)

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound:

  • Substituents : Modifications at specific positions on the benzimidazole or indole rings can enhance or diminish biological activity.
  • Linker Length : The length and nature of the linker between the benzimidazole and indole moieties can significantly affect potency and selectivity for biological targets .

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